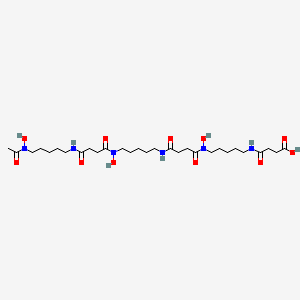
tetrasodium1,3,5,7-tetraoxido-2,4,6,8-tetraoxa-1lambda5,3lambda5,5lambda5,7lambda5-tetraphosphacyclooctane 1,3,5,7-tetraoxide
Vue d'ensemble
Description
tetrasodium1,3,5,7-tetraoxido-2,4,6,8-tetraoxa-1lambda5,3lambda5,5lambda5,7lambda5-tetraphosphacyclooctane 1,3,5,7-tetraoxide is an inorganic compound with the chemical formula Na6P4O12. It belongs to the class of metaphosphates, which are cyclic polyphosphates. This compound is known for its ability to act as a sequestrant, dispersing agent, and water softener. It is commonly used in various industrial applications, including water treatment, detergents, and ceramics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tetrasodium1,3,5,7-tetraoxido-2,4,6,8-tetraoxa-1lambda5,3lambda5,5lambda5,7lambda5-tetraphosphacyclooctane 1,3,5,7-tetraoxide can be synthesized through the thermal dehydration of sodium dihydrogen phosphate. The reaction involves heating sodium dihydrogen phosphate to a high temperature, typically around 500-600°C, resulting in the formation of sodium tetrametaphosphate and water as a byproduct.
Industrial Production Methods: The industrial production of sodium tetrametaphosphate involves the careful control of reaction conditions to ensure high purity and yield. The process typically includes the following steps:
- Heating sodium dihydrogen phosphate to 500-600°C.
- Cooling the product to room temperature.
- Recrystallizing the product to obtain pure sodium tetrametaphosphate.
Analyse Des Réactions Chimiques
Types of Reactions: tetrasodium1,3,5,7-tetraoxido-2,4,6,8-tetraoxa-1lambda5,3lambda5,5lambda5,7lambda5-tetraphosphacyclooctane 1,3,5,7-tetraoxide undergoes various chemical reactions, including hydrolysis, complexation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: this compound can hydrolyze in the presence of water, forming sodium orthophosphate.
Complexation: It can form complexes with metal ions, which is useful in water treatment applications.
Substitution: this compound can undergo substitution reactions with nucleophiles, leading to the formation of different polyphosphate compounds.
Major Products Formed:
- Sodium orthophosphate (from hydrolysis)
- Metal-polyphosphate complexes (from complexation reactions)
Applications De Recherche Scientifique
tetrasodium1,3,5,7-tetraoxido-2,4,6,8-tetraoxa-1lambda5,3lambda5,5lambda5,7lambda5-tetraphosphacyclooctane 1,3,5,7-tetraoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a dispersing agent in the preparation of ceramic materials.
Biology: Employed in the study of enzyme activities and as a stabilizer for certain biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a component in dental care products.
Industry: Utilized in water treatment processes to prevent scale formation and as a detergent builder to enhance cleaning efficiency.
Mécanisme D'action
The mechanism of action of sodium tetrametaphosphate involves its ability to chelate metal ions and form stable complexes. This property is particularly useful in water treatment, where it helps to sequester calcium and magnesium ions, preventing the formation of scale. Additionally, its dispersing properties aid in the stabilization of suspensions and the prevention of particle aggregation.
Comparaison Avec Des Composés Similaires
- Sodium trimetaphosphate (Na3P3O9)
- Sodium hexametaphosphate (Na6P6O18)
- Sodium polyphosphate (various chain lengths)
Comparison: tetrasodium1,3,5,7-tetraoxido-2,4,6,8-tetraoxa-1lambda5,3lambda5,5lambda5,7lambda5-tetraphosphacyclooctane 1,3,5,7-tetraoxide is unique due to its cyclic structure and specific sequestration properties. Compared to sodium trimetaphosphate and sodium hexametaphosphate, it has a different ring size, which influences its reactivity and complexation behavior. Sodium polyphosphate, on the other hand, consists of linear chains of phosphate units, making it more suitable for applications requiring long-chain polyphosphates.
Propriétés
IUPAC Name |
tetrasodium;2,4,6,8-tetraoxido-1,3,5,7,2λ5,4λ5,6λ5,8λ5-tetraoxatetraphosphocane 2,4,6,8-tetraoxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4Na.H4O12P4/c;;;;1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h;;;;(H,1,2)(H,3,4)(H,5,6)(H,7,8)/q4*+1;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEJEOLNSNYQSX-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P1(=O)OP(=O)(OP(=O)(OP(=O)(O1)[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na4O12P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074507 | |
| Record name | Metaphosphoric acid (H4P4O12), tetrasodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13396-41-3 | |
| Record name | Sodium tetrametaphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013396413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metaphosphoric acid (H4P4O12), tetrasodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrasodium tetrametaphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM TETRAMETAPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLC36A7X39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM TETRAMETAPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/773 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[Ethyl-(6-hydrazinylpyridazin-3-yl)amino]propan-2-ol](/img/structure/B1216766.png)











